molecular formula C13H14N2O2 B14257172 6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione CAS No. 216578-39-1

6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione

Cat. No.: B14257172
CAS No.: 216578-39-1
M. Wt: 230.26 g/mol
InChI Key: QXOJFSBWEFDWNI-UHFFFAOYSA-N
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Description

6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione is an organic compound that features an aziridine ring attached to an indole core Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione typically involves the formation of the aziridine ring followed by its attachment to the indole core. One common method involves the cyclization of haloamines or amino alcohols. For instance, the aziridine ring can be synthesized via the reaction of aminoethanol with a suitable dehydrating agent .

Industrial Production Methods

Industrial production of aziridines, including derivatives like this compound, often employs high-temperature processes with oxide catalysts to facilitate the dehydration of aminoethanol . Another method involves the conversion of aminoethanol to its sulfate ester, which then undergoes base-induced sulfate elimination .

Chemical Reactions Analysis

Types of Reactions

6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring typically yields aziridine N-oxides, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism by which 6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione exerts its effects involves the interaction of the aziridine ring with biological molecules. The ring strain in aziridines makes them highly reactive, allowing them to form covalent bonds with nucleophilic sites in DNA and proteins. This can lead to the inhibition of DNA replication and transcription, which is a key mechanism in its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione is unique due to its specific structural configuration, which combines the reactivity of the aziridine ring with the stability and functional versatility of the indole core. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .

Properties

CAS No.

216578-39-1

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

6-(aziridin-1-yl)-2,3,5-trimethyl-1H-indole-4,7-dione

InChI

InChI=1S/C13H14N2O2/c1-6-8(3)14-10-9(6)12(16)7(2)11(13(10)17)15-4-5-15/h14H,4-5H2,1-3H3

InChI Key

QXOJFSBWEFDWNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=O)C(=C(C2=O)N3CC3)C)C

Origin of Product

United States

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